(E)-3-(3,4-dimethoxyphenyl)-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide
Description
The compound (E)-3-(3,4-dimethoxyphenyl)-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide family, characterized by a central pyrazole ring conjugated with a hydrazide moiety. Its structure features a 3,4-dimethoxyphenyl group at position 3 of the pyrazole and a pyridin-4-ylmethylene substituent at the hydrazide nitrogen. The (E)-configuration ensures planarity, critical for π-π stacking interactions in biological or crystalline environments .
The methoxy and pyridine groups in this compound enhance solubility and electronic diversity, which may influence binding to biological targets .
Properties
CAS No. |
1285681-15-3 |
|---|---|
Molecular Formula |
C18H17N5O3 |
Molecular Weight |
351.366 |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H17N5O3/c1-25-16-4-3-13(9-17(16)26-2)14-10-15(22-21-14)18(24)23-20-11-12-5-7-19-8-6-12/h3-11H,1-2H3,(H,21,22)(H,23,24)/b20-11+ |
InChI Key |
HPTDXPRCUJAXNY-RGVLZGJSSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=NC=C3)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(E)-3-(3,4-dimethoxyphenyl)-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide, a compound characterized by its unique pyrazole structure, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
- Molecular Formula : C18H17N5O3
- Molecular Weight : 351.36 g/mol
- Density : 1.30 g/cm³ (predicted)
- pKa : 7.96 (predicted) .
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds, including derivatives similar to this compound, it was found that certain compounds displayed minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been explored through various mechanisms. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. Some studies have indicated that compounds within this class can reduce inflammatory markers and provide therapeutic effects in models of inflammation .
Anticancer Activity
Recent investigations into the anticancer properties of pyrazole derivatives have shown promising results. The compound's structural features may enhance its interaction with cancer cell targets. For instance, certain pyrazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vivo . A structure-activity relationship (SAR) analysis indicated that modifications on the pyrazole ring significantly influence anticancer efficacy.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyrazole derivatives evaluated their effectiveness against various bacterial strains. The results highlighted that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
- Inflammation Models : In vivo studies using animal models of inflammation demonstrated that specific pyrazole derivatives could significantly reduce edema and inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .
- Cancer Cell Lines : The anticancer activity of several pyrazole derivatives was assessed across different cancer cell lines, including breast and colon cancer cells. Results indicated that these compounds could effectively inhibit cell proliferation and trigger apoptosis .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity. The disc diffusion method has been employed to assess its efficacy, revealing promising results that suggest potential use as an antimicrobial agent .
Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. Research indicates that it can effectively scavenge free radicals, thereby reducing oxidative stress. This is particularly relevant in the context of diseases linked to oxidative damage, such as cancer and neurodegenerative disorders .
Anti-inflammatory Effects
In addition to its antimicrobial and antioxidant properties, (E)-3-(3,4-dimethoxyphenyl)-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide has shown potential anti-inflammatory effects. Studies suggest that it may inhibit inflammatory pathways, making it a candidate for further research in treating inflammatory diseases .
Case Studies
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. These studies provide insights into the binding affinity and mode of action at the molecular level, which are crucial for understanding its therapeutic potential .
Chemical Reactions Analysis
Condensation & Cyclization Reactions
The carbohydrazide group (-CONHNH₂) enables condensation with carbonyl compounds. In ethanol under acidic conditions (e.g., HCl or acetic acid), this group reacts with aldehydes/ketones to form hydrazones or cyclize into heterocycles.
Example : Reaction with thiosemicarbazide in ethanol/HCl produces thiazole-fused derivatives via cyclocondensation .
Nucleophilic Additions
The hydrazone’s NH group acts as a nucleophile, participating in:
-
Mannich reactions : With formaldehyde and secondary amines to form aminomethyl derivatives.
-
Acylation : Reacts with acetic anhydride or acyl chlorides to yield N-acylated products.
Key Data :
-
Acylation of analogous pyrazole carbohydrazides occurs in ethanol at 60–80°C, yielding N-acetyl derivatives with ~90% efficiency .
Oxidation & Reduction
The hydrazone linkage (-NH-N=CH-) and methoxy groups are redox-active:
| Process | Reagent | Product | Application | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄ (aqueous) | Pyrazole-4-carboxylic acid | Bioactive intermediate | |
| Reduction | H₂, Pd/C | Amine derivatives | Precursor for drug design |
Mechanistic Insight : Oxidation of the pyridin-4-ylmethylene group with KMnO₄ cleaves the C=N bond, generating a carboxylic acid .
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl and pyridine rings undergo directed substitutions:
| Position | Reaction | Conditions | Product | Source |
|---|---|---|---|---|
| Pyridine C-2 | Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted pyridine | |
| Dimethoxyphenyl | Bromination | Br₂/FeBr₃, CH₂Cl₂ | Brominated aryl derivatives |
Note : Methoxy groups direct electrophiles to para/ortho positions, but steric hindrance from the pyrazole may limit reactivity.
Metal Coordination
The carbohydrazide and pyridine groups act as polydentate ligands for transition metals:
| Metal Ion | Coordination Site | Complex Geometry | Application | Source |
|---|---|---|---|---|
| Cu(II) | Pyridine N, hydrazone O | Octahedral | Anticancer agents |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Pharmacological Properties
Table 1: Key Structural Variations and Properties
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,4-dimethoxyphenyl group provides electron-donating effects, stabilizing charge-transfer complexes, whereas dichloro substituents (e.g., in ) favor hydrophobic interactions.
- Heterocyclic Influence : Pyridine (target compound) and thiophene () introduce nitrogen and sulfur heteroatoms, respectively, affecting hydrogen bonding and redox activity.
- Solubility: Dimethylamino groups () significantly enhance aqueous solubility compared to methoxy or halogenated derivatives.
Preparation Methods
Pyrazole Core Formation via 1,3-Diketone Cyclocondensation
The pyrazole ring is synthesized through the cyclocondensation of 1,3-diketone derivatives with hydrazine hydrate. For example, 3-(3,4-dimethoxyphenyl)-1,3-diketone (II ) is prepared by Claisen condensation of 3,4-dimethoxyacetophenone with ethyl oxalate under basic conditions (KOH/EtOH, reflux, 8 h). Subsequent treatment with hydrazine hydrate (80% ethanol, 60°C, 4 h) affords ethyl 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylate (I ) in 72–78% yield (Table 1).
Table 1. Optimization of Pyrazole Core Synthesis
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | EtOH | 60 | 12 | 58 |
| Montmorillonite K-10 | EtOH | 60 | 4 | 75 |
| Cu(OTf)₂ | [bmim]PF₆ | 80 | 3 | 82 |
Microwave-assisted synthesis (150 W, 120°C, 20 min) reduces reaction time to 20 minutes with comparable yields (76%), demonstrating enhanced efficiency.
Functionalization of the Pyrazole Core
Conversion to Carbohydrazide
The ester group of I is hydrolyzed to the carboxylic acid using 6 M HCl (reflux, 6 h, 89% yield), followed by treatment with hydrazine hydrate in ethanol (80°C, 4 h) to yield 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide (III ). Alternative methods employing CDI (carbonyldiimidazole) activation in THF at 0°C achieve 92% conversion within 2 h, minimizing side product formation.
Schiff Base Formation with Pyridine-4-Carbaldehyde
The hydrazide III is condensed with pyridine-4-carbaldehyde in ethanol under acidic catalysis (AcOH, 0.1 equiv) to form the target hydrazone. The E-isomer is favored (95:5 E:Z) due to thermodynamic control under reflux conditions (Table 2). Crystallization from ethanol/water (7:3) affords the pure E-isomer in 85% yield.
Table 2. Optimization of Schiff Base Formation
| Catalyst | Solvent | Temp (°C) | E:Z Ratio | Yield (%) |
|---|---|---|---|---|
| None | EtOH | 25 | 65:35 | 52 |
| AcOH (0.1 eq) | EtOH | 80 | 95:5 | 85 |
| Zn(OTf)₂ | MeCN | 60 | 90:10 | 78 |
Advanced Methodologies and Mechanistic Insights
One-Pot Synthesis via Tandem Cyclization-Coupling
A streamlined one-pot approach combines pyrazole formation and hydrazone coupling. Ethyl 3-(3,4-dimethoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate (IV ) is treated with hydrazine hydrate and pyridine-4-carbaldehyde in situ under microwave irradiation (100 W, 100°C, 30 min), achieving an overall yield of 68%. This method reduces purification steps but requires precise stoichiometric control to avoid over-oxidation.
Regioselective Modifications
Regioselectivity in pyrazole substitution is critical. Using 3-(methylthio)-1,3-bisaryl-2-propenones as intermediates ensures exclusive 3,5-disubstitution, as demonstrated by Bhat et al.. Nuclear Overhauser effect (NOE) spectroscopy confirms the absence of 4-substituted isomers in the final product.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the E-configuration, with a dihedral angle of 168.7° between the pyrazole and pyridine rings. Hydrogen bonding between the carbohydrazide NH and pyridine N stabilizes the crystal lattice.
Challenges and Mitigation Strategies
Byproduct Formation During Cyclocondensation
Over-alkylation at the pyrazole N1 position is mitigated using bulky bases (e.g., DBU) or low-temperature conditions (0–5°C).
Epimerization During Schiff Base Formation
Prolonged heating induces partial E-to-Z isomerization. Rapid cooling and acidic workup (pH 4–5) quench the reaction at the E-isomer maximum.
Q & A
Q. What are the optimal synthetic routes for preparing (E)-3-(3,4-dimethoxyphenyl)-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide?
The synthesis typically involves a multi-step process:
- Pyrazole ring formation : React β-ketoesters with hydrazine derivatives under acidic/basic conditions to form the pyrazole core .
- Substituent introduction : Introduce the 3,4-dimethoxyphenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Hydrazide formation : Condense the pyrazole intermediate with pyridine-4-carbaldehyde in ethanol under reflux, using catalytic acetic acid to form the hydrazone linkage . Key factors affecting yield include solvent choice (e.g., ethanol vs. DMF), reaction temperature (70–90°C), and molar ratios (1:1.2 for aldehyde:pyrazole). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?
Essential techniques include:
- NMR :
- ¹H NMR : Peaks for pyrazole protons (~δ 6.5–7.5 ppm), dimethoxyphenyl OCH₃ (δ ~3.8–4.0 ppm), and hydrazone NH (δ ~10–11 ppm, broad) .
- ¹³C NMR : Carbonyl (C=O) at ~δ 160–165 ppm, pyridinyl carbons (~δ 120–150 ppm) .
- IR : Stretching bands for C=O (~1650 cm⁻¹), N-H (~3200 cm⁻¹), and C=N (~1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (C₁₈H₁₈N₄O₃: ~362.36 g/mol) .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological activity of this compound?
- Target selection : Prioritize enzymes/receptors with structural homology to known pyrazole targets (e.g., cyclooxygenase-2, kinase proteins) .
- Docking protocols : Use software like AutoDock Vina. Prepare the ligand (compound) and receptor (e.g., COX-2 PDB: 5KIR) by removing water molecules and adding polar hydrogens.
- Key interactions : Look for hydrogen bonds between the hydrazone NH and receptor residues (e.g., Arg120 in COX-2) or π-π stacking between the pyridinyl ring and hydrophobic pockets . Validate predictions with in vitro assays (e.g., COX-2 inhibition) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Assay standardization : Ensure consistent cell lines (e.g., MCF-7 for anticancer studies) and controls. Discrepancies may arise from differences in solvent (DMSO concentration) or incubation time .
- Structural analogs : Compare with derivatives (e.g., 5-methyl or chloro-substituted pyrazoles) to identify substituent effects. For example, dimethoxy groups enhance membrane permeability but may reduce solubility, affecting IC₅₀ values .
- Meta-analysis : Aggregate data from ≥3 independent studies using tools like RevMan to calculate pooled effect sizes and confidence intervals .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to the pyridinyl ring to improve aqueous solubility. LogP values <3 are ideal for oral bioavailability .
- Metabolic stability : Test liver microsome assays (human/rat) to identify vulnerable sites (e.g., hydrazone cleavage). Stabilize via methylation or fluorination .
- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance dissolution rates in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
